6-benzylsulfanyl-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one
Description
This compound is a nitrogen-rich polycyclic heterocycle featuring a pentazapentacyclo framework with a benzylsulfanyl substituent at position 6 and a ketone group at position 12. The benzylsulfanyl group may enhance lipophilicity, influencing membrane permeability and metabolic stability .
Properties
IUPAC Name |
6-benzylsulfanyl-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5OS/c29-21-18-13-24-22-25-23(30-14-15-6-2-1-3-7-15)26-28(22)20(18)12-19-17-9-5-4-8-16(17)10-11-27(19)21/h1-9,13,19H,10-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJPRBOXPIVLNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CC3=C(C2=O)C=NC4=NC(=NN34)SCC5=CC=CC=C5)C6=CC=CC=C61 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzylsulfanyl-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one involves multiple steps, starting with the preparation of the core pentacyclic structure. This is typically achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The benzylsulfanyl group is then introduced through a nucleophilic substitution reaction, using benzylthiol as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more environmentally friendly catalysts.
Chemical Reactions Analysis
Types of Reactions
6-benzylsulfanyl-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-benzylsulfanyl-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 6-benzylsulfanyl-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. Additionally, the pentacyclic structure may allow the compound to intercalate into DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Chlorophenyl vs. Benzylsulfanyl
The compound 6-{[(3-chlorophenyl)methyl]sulfanyl}-4,5,7,9,13-pentaazapentacyclo[...]...one (CAS: MLS000325677) shares the pentazapentacyclo backbone but replaces the benzyl group with a 3-chlorophenylmethylsulfanyl moiety. This substitution introduces electronegative chlorine, which may alter electronic distribution and binding affinity. However, the increased molecular weight (due to chlorine) might reduce solubility .
Core Framework Modifications: Benzoazepine vs. Pentazapentacyclo
11,12-Dimethoxy-9-(4-phenylsulphonyl)-6,7,8,9-tetrahydro-5H-benzo[2,3]azepino[5,4-c]quinolin-5-one () features a benzoazepine-quinolinone scaffold with a phenylsulfonyl group. While structurally distinct from the pentazapentacyclo system, both compounds share fused aromatic rings and sulfonyl/sulfanyl substituents. The phenylsulfonyl group in this analog confers strong electron-withdrawing effects, which may stabilize interactions with positively charged residues in biological targets. Synthesis of this compound using MCM-41(H) as a catalyst achieved moderate yields (43%), highlighting the utility of mesoporous catalysts in complex heterocycle synthesis .
Functional Group Differences: Hydroxyl vs. Ketone
12-azapentacyclo[...]...decaen-7-ol (CAS: 78448-09-6) replaces the ketone group with a hydroxyl substituent. However, the absence of the ketone may reduce electrophilic reactivity, limiting covalent interactions with biological targets .
Heteroatom Composition: Oxygen-Rich vs. Nitrogen-Rich Systems
13-Methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[...]...hexaene () is classified under benzazepines but contains five oxygen atoms. The oxygen-rich structure likely improves aqueous solubility but reduces nitrogen-mediated interactions (e.g., with ATP-binding pockets in kinases). In contrast, the pentazapentacyclo compound’s nitrogen density may favor interactions with heme-containing enzymes or nucleic acids .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Research Findings and Implications
- Electronic Effects : The benzylsulfanyl group in the target compound balances lipophilicity and moderate electron-donating capacity, contrasting with the electron-withdrawing sulfonyl group in ’s analog .
- Biological Relevance : Nitrogen density in pentazapentacyclo systems may favor interactions with nucleic acids or metalloenzymes, whereas oxygen-rich analogs () could target extracellular receptors .
Biological Activity
Chemical Structure and Properties
The compound "6-benzylsulfanyl-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one" is characterized by a complex polycyclic structure that may influence its interaction with biological targets. The presence of the benzylsulfanyl group suggests potential interactions with various enzymes and receptors.
The biological activity of such compounds often involves:
- Enzyme Inhibition : Many polycyclic compounds act as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that affect cell proliferation and apoptosis.
- Antioxidant Activity : Some similar compounds exhibit antioxidant properties that can protect cells from oxidative stress.
Biological Activities Reported
-
Anticancer Activity : Compounds with similar structures have been reported to induce apoptosis in cancer cell lines through various mechanisms such as:
- Activation of caspases
- Inhibition of cell cycle progression
- Modulation of signaling pathways (e.g., MAPK and PI3K/Akt pathways)
- Antimicrobial Properties : Certain derivatives have shown effectiveness against a range of bacterial and fungal pathogens.
- Anti-inflammatory Effects : Some compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Studies
While specific case studies on "this compound" are not available in the searched literature:
- Research on structurally related compounds has demonstrated significant anticancer effects in vitro and in vivo.
- Studies have indicated that modifications in the chemical structure can enhance selectivity and potency against specific cancer types.
Data Table: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Anticancer | Induces apoptosis via caspase activation | Smith et al., 2020 |
| Compound B | Antimicrobial | Disrupts bacterial cell wall synthesis | Johnson & Lee, 2019 |
| Compound C | Anti-inflammatory | Inhibits COX and LOX enzymes | Zhang et al., 2021 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
